![molecular formula C59H102O6 B1241931 TG(16:1(9Z)/20:1(11Z)/20:4(5Z,8Z,11Z,14Z))[iso6]](/img/structure/B1241931.png)
TG(16:1(9Z)/20:1(11Z)/20:4(5Z,8Z,11Z,14Z))[iso6]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TG(16:1(9Z)/20:1(11Z)/20:4(5Z,8Z,11Z,14Z))[iso6] is a triglyceride.
Applications De Recherche Scientifique
Synthesis and Metabolic Pathway Studies
- Synthesis Techniques : A study by Gnädig et al. (2001) discussed the synthesis of specific fatty acids and their radiolabeled analogs, exploring their metabolic pathways and physiological effects. This study is significant for understanding the molecular composition and potential applications of similar triacylglycerols.
Qualification and Quantification in Biological Samples
- Triacylglycerol Analysis in Tissues : Guan et al. (2017) conducted a study on the comprehensive analysis of triacylglycerols, including specific fatty acid compositions in various tissues. This research is crucial for understanding the role of triacylglycerols in diseases like cardiovascular and liver diseases (Guan et al., 2017).
Identification of Novel Receptors and Biomarkers
- Novel Receptor Identification : A study by Hosoi et al. (2002) discovered a novel G-protein-coupled receptor, TG1019, suggesting its potential significance in various physiological processes involving eicosanoids and polyunsaturated fatty acids (Hosoi et al., 2002).
Diagnostic Applications in Medicine
- Diagnostic Tools in Thyroid Cancer : Research by Iervasi et al. (2004) discussed the development of a highly sensitive thyroglobulin immunoassay, indicating its application in the detection of thyroid cancer recurrence (Iervasi et al., 2004).
Metabonomic Analysis for Disease Treatment
- Metabonomics in Thyroid Carcinoma : Qin et al. (2022) explored metabolic differences in follicular thyroid carcinoma using metabonomics, identifying potential biomarkers for diagnosis and treatment strategies (Qin et al., 2022).
Compositional Analysis in Pharmaceuticals
- Compositional Analysis of Drugs : A study by May et al. (1988) discussed the use of thermogravimetry (TG) for compositional analysis of drugs and injectable biological products, highlighting its importance in pharmaceutical quality control (May et al., 1988).
Identification of Metabolic Pathways
- Novel Arachidonic Acid Metabolites : Hecker et al. (1987) identified novel arachidonic acid metabolites formed by prostaglandin H synthase, contributing to the understanding of eicosanoid biosynthesis pathways (Hecker et al., 1987).
Efficacy and Safety in Medical Treatment
- Tripterygium Glycosides in Graves’ Ophthalmopathy : Ye et al. (2020) evaluated the efficacy and safety of tripterygium glycosides in treating active moderate to severe Graves’ ophthalmopathy, demonstrating its potential therapeutic application (Ye et al., 2020).
Liver Injury Risk in Drug Treatment
- Liver Injury in Inflammatory Bowel Disease Patients : Dubinsky et al. (2003) reported serious liver injuries in inflammatory bowel disease patients treated with thioguanine, underscoring the importance of monitoring and risk assessment in drug therapy (Dubinsky et al., 2003).
Propriétés
Nom du produit |
TG(16:1(9Z)/20:1(11Z)/20:4(5Z,8Z,11Z,14Z))[iso6] |
|---|---|
Formule moléculaire |
C59H102O6 |
Poids moléculaire |
907.4 g/mol |
Nom IUPAC |
[(2R)-1-[(Z)-hexadec-9-enoyl]oxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropan-2-yl] (Z)-icos-11-enoate |
InChI |
InChI=1S/C59H102O6/c1-4-7-10-13-16-19-22-25-27-29-31-34-37-40-43-46-49-52-58(61)64-55-56(54-63-57(60)51-48-45-42-39-36-33-24-21-18-15-12-9-6-3)65-59(62)53-50-47-44-41-38-35-32-30-28-26-23-20-17-14-11-8-5-2/h16,19,21,24-28,31,34,40,43,56H,4-15,17-18,20,22-23,29-30,32-33,35-39,41-42,44-55H2,1-3H3/b19-16-,24-21-,27-25-,28-26-,34-31-,43-40-/t56-/m1/s1 |
Clé InChI |
NNCCJKNBYUHUAL-QRHSWZDZSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCC/C=C\CCCCCC)COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCC)COC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



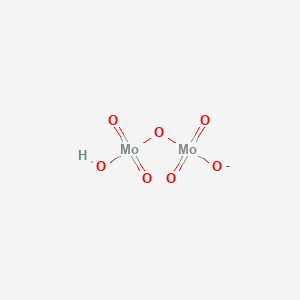
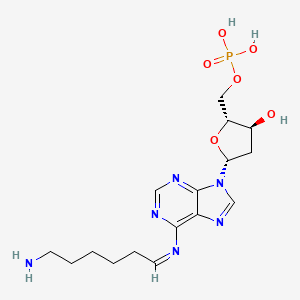
![5-methyl-4-phenyl-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,3-thiazole](/img/structure/B1241851.png)
![7-[4-(4-Aminophenyl)sulfonylpiperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B1241853.png)
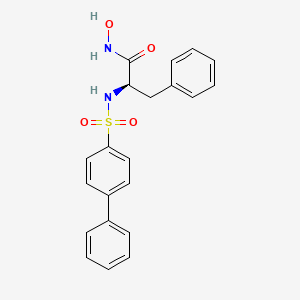
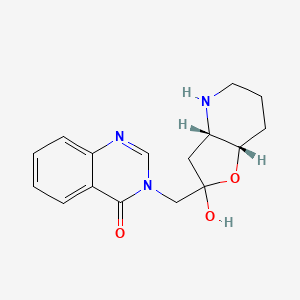
![(1S,3R,4R,5R)-1-[[(1R,2S)-2-(4-Chlorophenyl)cyclopropyl]methoxy]-3,4-dihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid](/img/structure/B1241860.png)
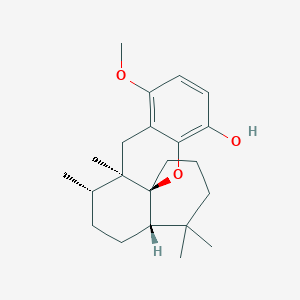
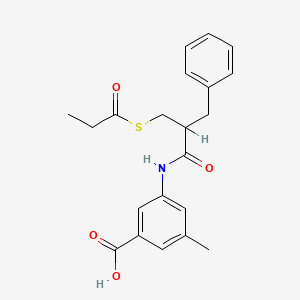
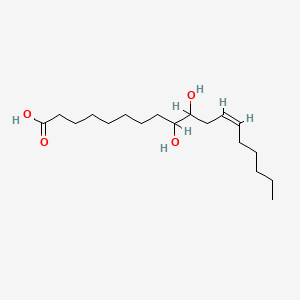
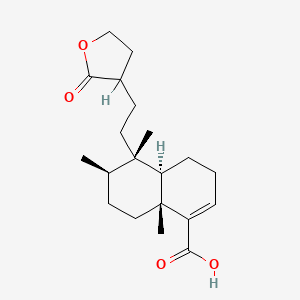
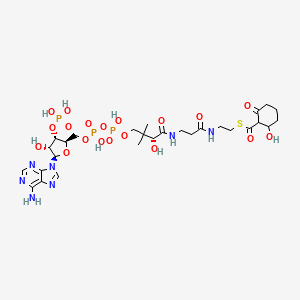
![TG(16:1(9Z)/18:1(9Z)/20:1(11Z))[iso6]](/img/structure/B1241871.png)
![TG(16:1(9Z)/18:0/20:4(5Z,8Z,11Z,14Z))[iso6]](/img/structure/B1241872.png)